molecular formula C13H13N3 B1482145 1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098012-73-6

1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1482145
CAS No.: 2098012-73-6
M. Wt: 211.26 g/mol
InChI Key: KDLDHAMPMRXCAJ-UHFFFAOYSA-N
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Description

1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features an imidazo[1,2-b]pyrazole core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes the use of a Br/Mg-exchange, followed by regioselective magnesiations and zincations with 2,2,6,6-tetramethylpiperidyl bases, and subsequent trapping reactions with various electrophiles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-1H-imidazo[1,2-b]pyrazole
  • 1-ethyl-1H-imidazo[1,2-b]pyrazole
  • 7-phenyl-1H-imidazo[1,2-b]pyrazole

Uniqueness

1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and bioactivity profiles .

Biological Activity

1-Ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is a member of the imidazo[1,2-b]pyrazole family, which has garnered significant interest due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The unique structure of this compound contributes to its biological properties. The imidazo[1,2-b]pyrazole core is known for its ability to interact with various biological targets, influencing multiple biochemical pathways.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-b]pyrazoles, including this compound, exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for various derivatives showed effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
  • The compounds demonstrated strong antibiofilm activity, significantly reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

  • Studies indicate that this compound can inhibit the growth of multiple cancer types, including breast (MDA-MB-231) and liver cancer (HepG2) cells .
  • In vitro assays revealed that at concentrations around 10 μM, this compound enhances caspase activity and induces apoptosis in cancer cells .

Anti-inflammatory and Other Activities

The compound also shows promise in anti-inflammatory applications:

  • It has been noted for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation and survival . For example, it has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), critical targets in bacterial and cancer cell metabolism .
Enzyme Inhibition Type IC50 Value (μM)
DNA GyraseCompetitive12.27–31.64
Dihydrofolate ReductaseNon-competitive0.52–2.67

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity against clinical isolates and demonstrated that the compound significantly inhibited bacterial growth and biofilm formation compared to traditional antibiotics .
  • Cancer Cell Study : Research focused on MDA-MB-231 cells showed that treatment with the compound led to morphological changes indicative of apoptosis and increased caspase activity .

Properties

IUPAC Name

1-ethyl-7-phenylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-2-15-8-9-16-13(15)12(10-14-16)11-6-4-3-5-7-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLDHAMPMRXCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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